Diphenyl-1-pyrenylphosphine
Diphenyl-1-pyrenylphosphine
DPPP is a probe that reacts stoichiometrically with hydroperoxides to yield the fluorescent molecule diphenyl-1-pyrenylphosphine oxide (DPPP-O). Plasma levels of lipid hydroperoxides of phosphatidylcholine, phosphatidylethanolamine, triglycerides, and cholesteryl esters have been measured by HPLC with a post column detection system using DPPP. DPPP has also been used as a fluorescent probe for the detection of low density lipoprotein and cellular oxidation. Fluorescence of DPPP-O can be monitor using excitation and emission wavelengths of 351 nm and 380 nm, respectively.
Brand Name:
Vulcanchem
CAS No.:
110231-30-6
VCID:
VC20795920
InChI:
InChI=1S/C28H19P/c1-3-10-23(11-4-1)29(24-12-5-2-6-13-24)26-19-17-22-15-14-20-8-7-9-21-16-18-25(26)28(22)27(20)21/h1-19H
SMILES:
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3
Molecular Formula:
C28H19P
Molecular Weight:
386.4 g/mol
Diphenyl-1-pyrenylphosphine
CAS No.: 110231-30-6
Cat. No.: VC20795920
Molecular Formula: C28H19P
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | DPPP is a probe that reacts stoichiometrically with hydroperoxides to yield the fluorescent molecule diphenyl-1-pyrenylphosphine oxide (DPPP-O). Plasma levels of lipid hydroperoxides of phosphatidylcholine, phosphatidylethanolamine, triglycerides, and cholesteryl esters have been measured by HPLC with a post column detection system using DPPP. DPPP has also been used as a fluorescent probe for the detection of low density lipoprotein and cellular oxidation. Fluorescence of DPPP-O can be monitor using excitation and emission wavelengths of 351 nm and 380 nm, respectively. |
|---|---|
| CAS No. | 110231-30-6 |
| Molecular Formula | C28H19P |
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | diphenyl(pyren-1-yl)phosphane |
| Standard InChI | InChI=1S/C28H19P/c1-3-10-23(11-4-1)29(24-12-5-2-6-13-24)26-19-17-22-15-14-20-8-7-9-21-16-18-25(26)28(22)27(20)21/h1-19H |
| Standard InChI Key | DSYGKYCYNVHCNQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
| Canonical SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
| Appearance | Assay:≥98%A crystalline solid |
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